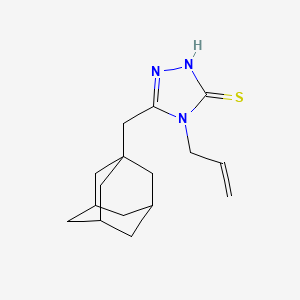

5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol

描述

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfur atom at position 3, an adamantylmethyl group at position 5, and an allyl group at position 4 (Figure 1). This compound has drawn interest in medicinal chemistry due to the pharmacological versatility of 1,2,4-triazole-3-thiol derivatives, including antimicrobial, antifungal, and enzyme inhibitory activities .

属性

IUPAC Name |

3-(1-adamantylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3S/c1-2-3-19-14(17-18-15(19)20)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2,11-13H,1,3-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTHSBRNIUQNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of adamantylmethyl halides with triazole derivatives under specific conditions. One common method includes the use of adamantylmethyl bromide and 4-allyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

化学反应分析

Types of Reactions

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

科学研究应用

Synthesis of 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol

The synthesis of this compound typically involves the reaction of adamantylmethyl derivatives with 4-allyl-4H-1,2,4-triazole-3-thiol. The method has been optimized to enhance yield and reduce reaction time. A notable synthesis method employs a one-pot two-step process that results in higher product yields and reduced solvent usage compared to traditional methods .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. Specifically, the compound has shown promising results against various bacterial strains, including:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Escherichia coli

In studies, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) that suggest efficacy comparable to established antibiotics like isoniazid and levofloxacin . The N-allyl derivative of triazole compounds was particularly noted for its broad-spectrum antibacterial activity.

Antifungal Properties

In addition to antibacterial effects, triazole derivatives have been investigated for their antifungal activities. The incorporation of the adamantyl group is believed to enhance the lipophilicity of the compound, potentially improving its ability to penetrate fungal cell membranes and exert antifungal effects.

Case Study 1: Antimycobacterial Activity

A study highlighted the antimycobacterial activity of N-allyl derivatives against Mycobacterium tuberculosis. The compound displayed significant activity against both drug-resistant and drug-susceptible strains, with MIC values indicating superior efficacy compared to traditional treatments . This suggests potential for development in tuberculosis therapies.

Case Study 2: Synthesis Efficiency

Another research effort focused on optimizing the synthesis process for triazole derivatives. The new one-pot method allowed for a reduction in reaction time from several hours to under six hours while maintaining high yields. This efficiency is crucial for scaling production for pharmaceutical applications .

作用机制

The mechanism of action of 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function .

相似化合物的比较

Comparison with Structural and Functional Analogs

Adamantane-Containing Triazole-3-thiol Derivatives

(a) 5-(Adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives

- Structure: Adamantane directly attached to the triazole ring at position 5, with an amino group at position 4 .

- Activity: Demonstrated antifungal and antibacterial properties, though specific MIC values are unreported.

- Synthesis : Prepared via condensation reactions with aromatic aldehydes, yielding Schiff base derivatives with >70% purity confirmed by chromatography .

(b) 5-(1-Adamantylmethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

- Structure : Cyclopropyl substituent at position 4 instead of allyl .

- Activity: Limited data available, but cyclopropyl groups are known to improve metabolic stability compared to allyl groups in drug design .

Comparative Analysis

| Compound | Substituents (Position 4/5) | Key Biological Activity | Metabolic Stability |

|---|---|---|---|

| Target Compound | Allyl/Adamantylmethyl | Under investigation | Moderate (allyl) |

| 5-(Adamantan-1-yl)-4-amino | Amino/Adamantane | Antifungal, antibacterial | High (adamantane) |

| 4-cyclopropyl analog | Cyclopropyl/Adamantylmethyl | Unknown | High (cyclopropyl) |

Allyl-Substituted Triazole-3-thiol Derivatives

(a) 4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Structure : Ethoxyphenyl group at position 5 .

- Activity: No specific activity reported, but ethoxyphenyl may confer antioxidant properties akin to other phenolic derivatives .

(b) 4-Allyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol

- Structure : m-Tolyl (methylphenyl) group at position 5 .

- Activity : Used in early drug discovery for structural diversification; methyl groups may enhance hydrophobicity .

Comparative Analysis

| Compound | Position 5 Substituent | Key Feature | Potential Application |

|---|---|---|---|

| Target Compound | Adamantylmethyl | High lipophilicity | CNS-targeted therapies |

| 5-(2-ethoxyphenyl) derivative | Ethoxyphenyl | Antioxidant potential | Oxidative stress |

| 5-m-tolyl derivative | Methylphenyl | Enhanced hydrophobicity | Antimicrobial agents |

Non-Adamantane Triazole-3-thiol Derivatives

(a) 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol

(b) 5-(6-Chloropyridin-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol

- Structure : Chloropyridinylmethyl at position 5, phenyl at position 4 .

- Activity : Moderate antibacterial activity (MIC = 8–64 µg/mL against S. aureus and E. coli) .

Comparative Analysis

| Compound | Substituents (Position 4/5) | Enzyme Inhibition (IC50) | Antibacterial Activity |

|---|---|---|---|

| Target Compound | Allyl/Adamantylmethyl | Not tested | Under investigation |

| 5-Bromofuran derivative | Methyl/Bromofuran | 1.63–17.68 nM (AChE) | None reported |

| 5-Chloropyridinyl derivative | Phenyl/Chloropyridinyl | None reported | MIC = 8–64 µg/mL |

Research Findings and Data Tables

Enzymatic Inhibition Profiles

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Reference |

|---|---|---|---|

| 5-(5-Bromofuran-2-yl)-4-methyl | 1.63–17.68 | 8.71–84.02 | |

| Target Compound | Pending | Pending | — |

生物活性

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological profiles, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3S, with a molecular weight of 289.44 g/mol. The structure features a triazole ring that is known for its role in various biological activities.

1. Antifungal Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit notable antifungal properties. In vitro studies have shown that compounds similar to this compound possess significant antifungal activity against various strains of fungi. For example, studies have demonstrated that triazole derivatives can inhibit the growth of Candida albicans and Aspergillus niger at low concentrations .

2. Antibacterial Activity

The antibacterial potential of triazole compounds has been extensively documented. In particular, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 3.125 |

| This compound | E. coli | 2.96 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been explored. Compounds in this class can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Specific studies have suggested that modifications in the alkyl chains of triazoles can enhance their selectivity towards COX-1 over COX-2, making them potential candidates for anti-inflammatory drug development .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of triazole compounds evaluated their biological activities against specific pathogens. The synthesized compounds were tested for antifungal and antibacterial properties, revealing that certain modifications significantly improved their efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. These computational analyses support the observed biological activities by demonstrating favorable interactions at the molecular level .

常见问题

What are the established synthetic routes for 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol, and how is structural confirmation achieved?

Basic Research Question

The synthesis typically involves cyclization of adamantane-containing precursors with allyl hydrazine derivatives. A common method includes reacting 1-adamantylmethyl isothiocyanate with allyl hydrazine under basic conditions (e.g., KOH/ethanol) at 60–100°C, followed by cyclization . Structural confirmation employs:

- Chromatography-mass spectrometry (GC-MS) : To verify molecular ion peaks against theoretical masses (e.g., ±2.4 kcal/mol deviation in atomization energies, as per DFT benchmarks) .

- NMR/IR spectroscopy : For functional group identification (e.g., thiol S-H stretch at ~2500 cm⁻¹ in IR; adamantane C-H coupling in ¹H NMR) .

- Elemental analysis : To validate C, H, N, S composition within ±0.3% error .

How can density-functional theory (DFT) be applied to predict electronic properties and reactivity of this compound?

Advanced Research Question

DFT methods, such as the B3LYP hybrid functional, are used to calculate:

- HOMO-LUMO gaps : To assess charge-transfer potential (e.g., using 6-31G(d) basis sets for adamantane’s rigid framework) .

- Thermochemical accuracy : Atomization energies and ionization potentials can be modeled with <3 kcal/mol deviation using exact-exchange terms .

- Reactivity descriptors : Local softness/hardness indices derived from electron density gradients predict sites for electrophilic/nucleophilic attacks (e.g., thiol group reactivity) .

Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine functional choices .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) require:

- Standardized assay conditions : Control variables like solvent (DMSO concentration ≤1%), microbial strain (ATCC standards), and incubation time .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., allyl vs. aryl groups) using molecular docking (e.g., AutoDock Vina) against targets like lanosterol 14α-demethylase (PDB: 3LD6) .

- Metabolic stability tests : Assess thiol oxidation to disulfides via HPLC-MS, which may explain reduced activity in certain media .

What are the challenges in functionalizing the adamantane moiety, and how can they be mitigated?

Advanced Research Question

The adamantane group’s steric bulk and low solubility pose challenges:

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility during reactions .

- Catalyst selection : Employ Pd-catalyzed cross-coupling for C-H functionalization (e.g., Suzuki-Miyaura with adamantane-boronic esters) .

- Purification : Recrystallization from isopropanol/hexane mixtures improves yield of pure derivatives (>95% by HPLC) .

What methodological steps ensure high-purity synthesis of this compound for pharmacological studies?

Basic Research Question

Critical steps include:

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation .

- Post-synthesis purification : Column chromatography (silica gel, gradient elution) followed by recrystallization .

- Purity validation :

- HPLC-DAD : Purity ≥98% with retention time consistency (±0.1 min) .

- Mass spectrometry : Confirm absence of byproducts (e.g., disulfides or uncyclized precursors) .

How can researchers optimize reaction conditions to minimize byproducts in triazole ring formation?

Advanced Research Question

Key optimizations include:

- Temperature control : Maintain 80–90°C to prevent thiol oxidation while ensuring cyclization .

- Catalytic additives : Use KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- In situ monitoring : ReactIR or inline NMR to detect intermediates (e.g., hydrazine-carbothioamide) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。